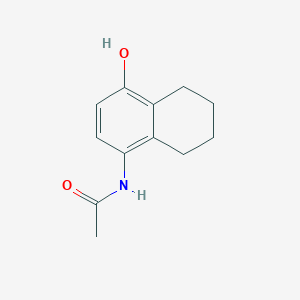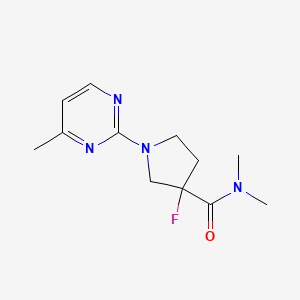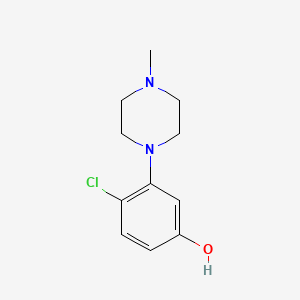
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is related to a class of compounds used in the synthesis of pharmaceuticals . Specifically, it seems to be related to the synthesis of Ticagrelor, an oral anti-diabetic agent .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including cyclopropanization reaction, obtaining the compound into acid amides, Hofmann degradation, and finally obtaining the type I compound into salt with D mandelic acids . The preparation method also involves CBS asymmetric reduction reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a cyclopropyl moiety, which is a key intermediate for synthesizing Ticagrelor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,4-Difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield a specific acid, which is then converted to a specific chloride by using thionyl chloride in the presence of toluene and pyridine .Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Impact Studies
Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals provides a foundational understanding of how similar compounds interact with environmental components. Werner, Garratt, and Pigott (2012) compiled extensive data on soil-water distribution coefficients for various phenoxy herbicides, highlighting the importance of soil parameters like pH, organic carbon content, and iron oxides in sorption processes. This research offers a framework for investigating the environmental behaviors of complex organic compounds like N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, particularly their mobility, persistence, and potential for bioaccumulation in soil and water systems (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity and Potential Therapeutic Applications
The study of antioxidants and their capacity assays, as reviewed by Munteanu and Apetrei (2021), offers insights into the methodologies for assessing the antioxidant potential of various compounds. Understanding the mechanisms of action, detection techniques, and the relevance of different assays could be crucial for evaluating the potential therapeutic benefits of this compound, especially if it possesses antioxidant properties. This review encompasses tests based on hydrogen atom transfer reactions and electron transfer, which could be pertinent for assessing the compound's ability to neutralize reactive oxygen species and its implications for diseases associated with oxidative stress (Munteanu & Apetrei, 2021).
Novel Therapeutic Approaches and Drug Development
Exploring new therapeutics for various diseases, such as primary hyperoxaluria type 1, as discussed by Dejban and Lieske (2022), involves innovative treatment strategies including ribonucleic acid interference and potential gastrointestinal oxalate binders. This research into emerging therapies provides a context for considering this compound within drug development pipelines, especially regarding its pharmacodynamics, potential targets, and therapeutic efficacy in model systems or clinical settings (Dejban & Lieske, 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4/c17-12-4-3-11(9-13(12)18)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSFKQLHAUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2648812.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2648817.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2648819.png)



![4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2648827.png)
![Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate](/img/structure/B2648828.png)

![N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648830.png)


